2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid
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Overview
Description
2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid: is a heterocyclic compound that combines the structural features of indazole and thiazole moieties.
Mechanism of Action
Target of Action
Similar compounds containing indazole and thiazole moieties have been reported to interact with various biological targets . For instance, indazole derivatives have shown high affinity to multiple receptors , and thiazole derivatives have been found to target the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) .
Mode of Action
For example, indazole derivatives can inhibit the activity of certain enzymes, thereby modulating the biochemical pathways they are involved in . Similarly, thiazole derivatives can inhibit the activity of SDH, disrupting the mitochondrial respiratory chain .
Biochemical Pathways
For instance, inhibition of SDH by thiazole derivatives can disrupt the mitochondrial respiratory chain, affecting cellular energy production .
Pharmacokinetics
The solubility and stability of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, antitumor, antidiabetic, antiviral, and antioxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid typically involves the condensation of indazole derivatives with thiazole carboxylic acid precursors. One common method includes the reaction of 1H-indazole with thiazole-4-carboxylic acid under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Solvothermal methods, which involve the use of solvents at elevated temperatures and pressures, are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole or thiazole rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .
Scientific Research Applications
Chemistry: 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It exhibits promising activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: The compound is utilized in the development of coordination polymers and other advanced materials with applications in catalysis, sensors, and electronic devices .
Comparison with Similar Compounds
- 1H-Indazole-4-carboxylic acid
- Thiazole-4-carboxylic acid
- 2-(1H-Indazol-1-yl)thiazole derivatives
Uniqueness: 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid is unique due to its combined indazole and thiazole structures, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in various applications compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
2-indazol-1-yl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-10(16)8-6-17-11(13-8)14-9-4-2-1-3-7(9)5-12-14/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOXHSOGPUXLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=NC(=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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